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Compound of Interest

Compound Name: (4-Chlorothiophen-2-yl)methanol

Cat. No.: B1530541 Get Quote

CAS Number: 233280-30-3

This technical guide provides a comprehensive overview of (4-Chlorothiophen-2-yl)methanol,
a halogenated thiophene derivative of significant interest to researchers and professionals in

the fields of medicinal chemistry and drug development. This document details its chemical and

physical properties, provides a representative experimental protocol for its synthesis, and

explores its applications as a key building block in the creation of bioactive molecules.

Chemical and Physical Properties
(4-Chlorothiophen-2-yl)methanol is a sulfur-containing heterocyclic compound. The presence

of a chlorine atom and a hydroxymethyl group on the thiophene ring imparts specific reactivity

and properties that make it a valuable intermediate in organic synthesis. A summary of its key

properties is presented below.
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Property Value Source

CAS Number 233280-30-3 [1]

Molecular Formula C₅H₅ClOS [1][2]

Molecular Weight 148.61 g/mol [1]

IUPAC Name
(4-chlorothiophen-2-

yl)methanol
[1]

Appearance
Not explicitly stated in search

results

Melting Point
Not explicitly stated in search

results

Boiling Point
Not explicitly stated in search

results

Solubility
Not explicitly stated in search

results

XlogP (Computed) 1.4 [1][2]

Topological Polar Surface Area 29.5 Å²

Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of (4-
Chlorothiophen-2-yl)methanol. While specific experimental spectra were not available in the

search results, typical chemical shifts and absorption ranges for similar structures are well-

established.
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Spectroscopy Type Expected Key Features

¹H NMR

Signals corresponding to the two aromatic

protons on the thiophene ring, a singlet or

doublet for the methylene (-CH₂-) protons, and a

broad singlet for the hydroxyl (-OH) proton. The

coupling constants between the aromatic

protons would be indicative of their relative

positions.

¹³C NMR

Resonances for the four carbon atoms of the

thiophene ring (two substituted and two

unsubstituted) and one for the methylene

carbon. The chemical shifts would be influenced

by the electronegativity of the chlorine and

oxygen atoms.

Infrared (IR) Spectroscopy

A broad absorption band in the region of 3200-

3600 cm⁻¹ corresponding to the O-H stretching

vibration of the alcohol. Characteristic C-H

stretching vibrations for the aromatic ring would

appear around 3100 cm⁻¹. C-S stretching

vibrations are typically observed in the

fingerprint region.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be expected

at m/z 148 and 150 in an approximate 3:1 ratio,

characteristic of the isotopic abundance of

chlorine (³⁵Cl and ³⁷Cl). Fragmentation would

likely involve the loss of the hydroxymethyl

group (-CH₂OH) or a chlorine atom.

Experimental Protocols: Synthesis
(4-Chlorothiophen-2-yl)methanol can be synthesized through the reduction of a suitable

precursor, such as 4-chlorothiophene-2-carboxaldehyde. A general experimental protocol for

such a reduction is outlined below. This protocol is representative and may require optimization

based on laboratory conditions and available reagents.
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Reaction: Reduction of 4-chlorothiophene-2-carboxaldehyde

Reagents and Materials:

4-chlorothiophene-2-carboxaldehyde

Sodium borohydride (NaBH₄)

Methanol (or another suitable alcohol as solvent)

Deionized water

Diethyl ether (or other suitable extraction solvent)

Anhydrous magnesium sulfate (or other drying agent)

Stir plate and magnetic stir bar

Round-bottom flask

Separatory funnel

Rotary evaporator

Procedure:

Dissolution: In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxaldehyde in

methanol. The flask should be cooled in an ice bath.

Addition of Reducing Agent: While stirring, slowly add sodium borohydride to the cooled

solution in small portions. The temperature should be maintained at 0-5 °C during the

addition.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room

temperature. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition

of deionized water.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with

diethyl ether (or another suitable organic solvent) multiple times.

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic

layer over anhydrous magnesium sulfate.

Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using

a rotary evaporator to yield the crude product.

Purification: The crude (4-Chlorothiophen-2-yl)methanol can be further purified by column

chromatography or recrystallization, if necessary.

Below is a conceptual workflow for this synthesis.
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Synthesis Workflow

Dissolve 4-chlorothiophene-2-carboxaldehyde
in Methanol

Slowly add NaBH₄ at 0-5 °C

Stir at Room Temperature
(Monitor by TLC)

Quench with H₂O

Remove Methanol
(Rotary Evaporator)

Extract with Diethyl Ether

Wash with Brine & Dry
(Anhydrous MgSO₄)

Remove Diethyl Ether
(Rotary Evaporator)

Purify Product
(Column Chromatography)

Click to download full resolution via product page

A conceptual workflow for the synthesis of (4-Chlorothiophen-2-yl)methanol.
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Applications in Drug Development
Thiophene-containing compounds are prevalent in medicinal chemistry due to their ability to act

as bioisosteres for phenyl groups and their versatile reactivity, which allows for the synthesis of

a wide array of derivatives. (4-Chlorothiophen-2-yl)methanol, in particular, serves as a

valuable building block for the synthesis of more complex molecules with potential therapeutic

applications.

While specific drug candidates synthesized directly from (4-Chlorothiophen-2-yl)methanol
were not identified in the search results, the thiophene scaffold is a core component of

numerous kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell

signaling, and their dysregulation is implicated in various diseases, including cancer. The

general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-

binding site of the kinase.

The logical relationship for the utilization of (4-Chlorothiophen-2-yl)methanol as a building

block in the synthesis of a hypothetical kinase inhibitor is depicted below.

Role in Kinase Inhibitor Synthesis

(4-Chlorothiophen-2-yl)methanol
Functional Group
Transformation

(e.g., to an amine or halide)

Coupling Reaction with
another Heterocyclic Core Potential Kinase Inhibitor

Click to download full resolution via product page

Utilization of (4-Chlorothiophen-2-yl)methanol in hypothetical kinase inhibitor synthesis.

This diagram illustrates how the initial starting material can be chemically modified and then

coupled with other molecular fragments to generate a more complex molecule with the

potential to inhibit kinase activity. The thiophene ring can serve as a key pharmacophoric

element that interacts with the target protein.

Safety Information
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(4-Chlorothiophen-2-yl)methanol is associated with several hazard classifications.

Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Statements:

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This technical guide provides a summary of the available information on (4-Chlorothiophen-2-
yl)methanol. Further research may be required to obtain more detailed experimental data and

to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1530541#4-chlorothiophen-2-yl-methanol-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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